molecular formula C26H34O9 B1263598 deoxylimonoic acid D-ring-lactone

deoxylimonoic acid D-ring-lactone

Cat. No.: B1263598
M. Wt: 490.5 g/mol
InChI Key: BQKCYOXFBVKBDA-DYNITIQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxylimonoic acid D-ring-lactone is a limonoid, a lactone, a dicarboxylic acid, a member of furans and a primary alcohol. It is a conjugate acid of a deoxylimononate D-ring-lactone(2-).

Scientific Research Applications

Metabolic Pathways in Citrus

  • Metabolism of Limonoids in Citrus : A study by Hasegawa, Bennett, and Verdon (1980) discovered the metabolism of limonoids in citrus through the deoxylimonoid pathway, involving a series of enzymatic reactions leading to the formation of deoxylimonic acid. This pathway demonstrates the complex biochemical processes occurring in plant systems, particularly in citrus fruits (Hasegawa, Bennett, & Verdon, 1980).

Synthetic Chemistry Applications

  • Esterification and Lactonization Techniques : Inanaga, Hirata, Saeki, Katsuki, and Yamaguchi (1979) developed a method for rapid esterification and lactonization using mixed anhydrides, which can be applied to synthesize large-ring lactones, including compounds related to deoxylimonoic acid D-ring-lactone. This method highlights advancements in synthetic chemistry for producing complex organic compounds (Inanaga et al., 1979).

Potential Building Blocks in Organic Synthesis

  • Synthesis of Bicyclic Lactones : Research by Paquette, Parker, Tei, and Dong (2007) involved the transformation of cyclobutanols into bicyclic lactones, demonstrating the potential of these compounds as building blocks in organic synthesis. This research sheds light on the versatility of compounds like this compound in complex organic syntheses (Paquette et al., 2007).

Chemical Reaction Dynamics

  • Hydrolysis and Formation of Lactones : A study by Han, Joullié, Petasis, Bigorra, Corbera, Font, & Ortuño (1993) examined the hydrolysis and formation of cyclic acetal and ketal derivatives of D-ribono-1,4-lactone and 2-deoxy-D-ribono-1,4-lactone. This research provides insights into the reaction mechanisms and dynamics of lactone-related compounds, contributing to a deeper understanding of chemical transformations (Han et al., 1993).

Biomedical Research Applications

  • Degradable Polymers in Biomedicine : Marcincinova-Benabdillah, Boustta, Coudane, and Vert (2001) explored the synthesis of novel degradable polymers combining D-gluconic acid with lactic and glycolic acids. This research highlights the potential application of lactone derivatives in creating functionalized polyesters for biomedical and pharmaceutical purposes, such as controlled drug delivery systems (Marcincinova-Benabdillah et al., 2001).

Properties

Molecular Formula

C26H34O9

Molecular Weight

490.5 g/mol

IUPAC Name

2-[(3R,4R,5S)-4-[(1R,6S,8aR)-1-(furan-3-yl)-5,8a-dimethyl-3-oxo-4,6,7,8-tetrahydro-1H-isochromen-6-yl]-5-(carboxymethyl)-4-(hydroxymethyl)-2,2-dimethyloxolan-3-yl]acetic acid

InChI

InChI=1S/C26H34O9/c1-14-16(5-7-25(4)17(14)9-22(32)34-23(25)15-6-8-33-12-15)26(13-27)18(10-20(28)29)24(2,3)35-19(26)11-21(30)31/h6,8,12,16,18-19,23,27H,5,7,9-11,13H2,1-4H3,(H,28,29)(H,30,31)/t16-,18-,19-,23-,25+,26+/m0/s1

InChI Key

BQKCYOXFBVKBDA-DYNITIQCSA-N

Isomeric SMILES

CC1=C2CC(=O)O[C@H]([C@@]2(CC[C@@H]1[C@@]3([C@H](C(O[C@H]3CC(=O)O)(C)C)CC(=O)O)CO)C)C4=COC=C4

Canonical SMILES

CC1=C2CC(=O)OC(C2(CCC1C3(C(C(OC3CC(=O)O)(C)C)CC(=O)O)CO)C)C4=COC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
deoxylimonoic acid D-ring-lactone
Reactant of Route 2
deoxylimonoic acid D-ring-lactone
Reactant of Route 3
deoxylimonoic acid D-ring-lactone
Reactant of Route 4
deoxylimonoic acid D-ring-lactone
Reactant of Route 5
deoxylimonoic acid D-ring-lactone
Reactant of Route 6
deoxylimonoic acid D-ring-lactone

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